N-Biotinyl p-Aminophenyl Arsinic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

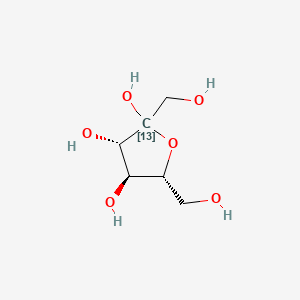

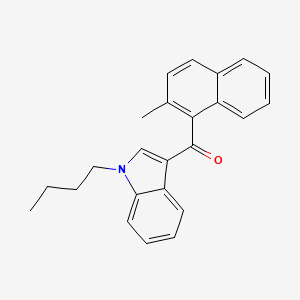

“N-Biotinyl p-Aminophenyl Arsinic Acid” is a chemical compound with the molecular formula C16H22AsN3O4S and a molecular weight of 427.35 . It is also known by the alternate name As-[4-[[5-[(3aS,4S,6aR)-Hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]phenyl]arsinic Acid .

Synthesis Analysis

While specific synthesis methods for “N-Biotinyl p-Aminophenyl Arsinic Acid” were not found in the search results, a related compound, arsinothricin (AST), has been synthesized through two routes . One method involves the condensation of 2-chloroethyl (methyl)arsinic acid with acetamidomalonate, and the other involves the reduction of the N-acetyl protected derivative of hydroxyarsinothricin (AST-OH) and subsequent methylation of a trivalent arsenic intermediate with methyl iodide .Physical And Chemical Properties Analysis

“N-Biotinyl p-Aminophenyl Arsinic Acid” is a solid substance with a melting point of 214-218°C . It is classified as a Dangerous Good for transport and may be subject to additional shipping charges .Scientific Research Applications

Cancer Research

N-Biotinyl p-Aminophenyl Arsinic Acid plays a crucial role in cancer studies. Its unique structure allows it to interact with cellular components, making it a valuable tool for investigating cancer pathways, drug resistance, and targeted therapies. Researchers use it to study arsenic-based anticancer agents and their mechanisms of action .

Safety and Hazards

“N-Biotinyl p-Aminophenyl Arsinic Acid” is toxic if swallowed or inhaled . It is recommended to avoid dust formation, breathing vapours, mist or gas, and ensure adequate ventilation . In case of skin contact, contaminated clothing and shoes should be removed, and the skin should be washed off with soap and plenty of water .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-Biotinyl p-Aminophenyl Arsinic Acid involves the reaction of p-Aminophenyl Arsinic Acid with N-Hydroxysuccinimide Biotin to form the final product.", "Starting Materials": [ "p-Aminophenyl Arsinic Acid", "N-Hydroxysuccinimide Biotin" ], "Reaction": [ "Dissolve p-Aminophenyl Arsinic Acid in a suitable solvent such as DMF or DMSO", "Add N-Hydroxysuccinimide Biotin to the reaction mixture", "Add a coupling agent such as DCC or EDC to activate the reaction", "Allow the reaction to proceed for several hours at room temperature or at a slightly elevated temperature", "Purify the product using column chromatography or recrystallization" ] } | |

CAS RN |

212391-23-6 |

Molecular Formula |

C16H22AsN3O4S |

Molecular Weight |

427.351 |

IUPAC Name |

[4-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]phenyl]arsonous acid |

InChI |

InChI=1S/C16H22AsN3O4S/c21-14(18-11-7-5-10(6-8-11)17(23)24)4-2-1-3-13-15-12(9-25-13)19-16(22)20-15/h5-8,12-13,15,23-24H,1-4,9H2,(H,18,21)(H2,19,20,22)/t12-,13-,15-/m0/s1 |

InChI Key |

KIGNHFTUMFFUSZ-YDHLFZDLSA-N |

SMILES |

C1C2C(C(S1)CCCCC(=O)NC3=CC=C(C=C3)[As](O)O)NC(=O)N2 |

synonyms |

As-[4-[[5-[(3aS,4S,6aR)-Hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]phenyl]arsinic Acid; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![D-[4-13C]Erythrose](/img/structure/B583606.png)